molecular formula C18H18N4O2S B2818466 3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2194845-54-8

3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2818466
CAS No.: 2194845-54-8
M. Wt: 354.43
InChI Key: BIISLIUFPRIGTN-UHFFFAOYSA-N
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Description

3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a benzothiazole moiety conjugated to a piperidine ring, which is further linked to a dihydropyrimidin-4-one core. The benzothiazole group is a privileged scaffold in medicinal chemistry due to its electron-deficient aromatic system, enabling interactions with biological targets such as kinases and G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

3-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-17-3-6-19-11-22(17)10-13-4-7-21(8-5-13)18(24)14-1-2-15-16(9-14)25-12-20-15/h1-3,6,9,11-13H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIISLIUFPRIGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Potential Applications Source
3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one C₁₈H₁₇N₃O₂S 363.41 Benzothiazole, dihydropyrimidinone Kinase inhibition, CNS therapeutics N/A
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C₂₄H₂₅FN₄O₂ 432.49 Benzisoxazole, pyrido-pyrimidinone Antipsychotic agents (e.g., risperidone analogs)
3-(1-((2-Chloro-4-Morpholinothieno[3,2-d]pyrimidin-6-yl)Methyl)piperidin-4-yl)oxazolidin-2-one C₁₉H₂₄ClN₅O₃S 437.94 Thienopyrimidine, oxazolidinone Anticancer, PI3K/mTOR inhibition

Pharmacological Implications

  • Target Selectivity : The benzothiazole moiety may confer selectivity toward kinases (e.g., JAK2 or EGFR) compared to benzisoxazole-containing compounds, which often target serotonin or dopamine receptors .
  • Metabolic Stability : The absence of fluorine in the target compound (vs. ) could result in shorter half-lives but reduced risk of off-target interactions.
  • Synthetic Accessibility: The dihydropyrimidinone core is synthetically tractable via Biginelli reactions, whereas oxazolidinones () require specialized cyclization protocols .

Research Findings and Limitations

While direct biological data for the target compound are unavailable, insights can be extrapolated:

  • Crystallographic Analysis : SHELX software () is widely used for small-molecule crystallography, suggesting that structural studies of the compound could employ SHELXL for refinement .
  • Bioactivity Predictions: Analogous benzothiazole-dihydropyrimidinone hybrids show IC₅₀ values in the nanomolar range against cancer cell lines, though experimental validation is needed .

Q & A

Basic: What synthetic routes are recommended for synthesizing 3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one, and how can reaction yields be optimized?

Methodological Answer:
A two-step approach is typically employed: (1) Piperidine-benzothiazole coupling via nucleophilic acyl substitution using 1,3-benzothiazole-6-carbonyl chloride and piperidin-4-ylmethanol, followed by (2) cyclocondensation with a substituted urea or thiourea derivative to form the dihydropyrimidinone core. Optimization can be achieved through Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce the number of trials while resolving interactions between variables like reaction time and stoichiometry .

Advanced: How can quantum chemical calculations and transition state analysis elucidate the reaction mechanism of the benzothiazole-piperidine coupling step?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) can map energy profiles for intermediates and transition states. For instance, the nucleophilic attack of piperidine’s nitrogen on the benzothiazole carbonyl carbon may proceed via a tetrahedral intermediate. Transition state analysis using intrinsic reaction coordinate (IRC) calculations confirms mechanistic pathways. Experimental validation via in situ infrared spectroscopy (ReactIR) can monitor carbonyl disappearance .

Basic: What analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR verify regiochemistry (e.g., dihydropyrimidinone C=O at ~160 ppm) and benzothiazole coupling.
  • HPLC-PDA : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% TFA in water detect impurities at 254 nm. Method validation follows ICH Q2(R1) guidelines .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]+^+) and fragments (e.g., loss of the benzothiazole moiety).

Advanced: How should researchers address discrepancies in bioactivity data from kinase inhibition assays?

Methodological Answer:
Contradictions may arise from assay conditions (e.g., ATP concentration, buffer pH) or off-target effects. Orthogonal validation is critical:

  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells.
  • Kinase Profiling Panels : Test against 100+ kinases to identify selectivity.
  • Structural Docking : Compare binding poses (e.g., AutoDock Vina) to explain potency variations across isoforms .

Basic: What experimental design strategies minimize variability in solubility and stability studies?

Methodological Answer:
Use response surface methodology (RSM) to model solubility as a function of pH, temperature, and co-solvents (e.g., DMSO, cyclodextrins). Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis identify degradation pathways. For physiological stability, simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with enzymatic activity controls .

Advanced: What computational models predict binding affinity to putative targets, and how are they validated?

Methodological Answer:
Molecular Dynamics (MD) Simulations (e.g., GROMACS) assess ligand-protein interactions over 100-ns trajectories. Binding free energy calculations (MM-PBSA/GBSA) quantify affinity. Validate with isothermal titration calorimetry (ITC) to measure ΔH and Kd_d. Discrepancies between computational and experimental Kd_d values may indicate force field limitations or solvation effects .

Basic: What parameters are critical for scaling synthesis from milligram to gram scale?

Methodological Answer:
Key factors include:

  • Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitator speed in batch reactors.
  • Heat Transfer : Jacketed reactors with controlled cooling prevent exothermic runaway during cyclocondensation.
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effectiveness .

Advanced: How can in situ spectroscopic techniques monitor intermediate formation during synthesis?

Methodological Answer:
ReactIR with a diamond ATR probe tracks carbonyl group consumption (e.g., benzothiazole C=O at ~1680 cm1^{-1}) in real time. For transient intermediates, stopped-flow NMR captures spectra on the millisecond scale. Data integration with kinetic modeling software (e.g., COPASI) refines rate constants .

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